molecular formula C8H4Cl2N2O2 B13343881 2,6-Dichloro-4-nitrobenzeneacetonitrile

2,6-Dichloro-4-nitrobenzeneacetonitrile

Cat. No.: B13343881
M. Wt: 231.03 g/mol
InChI Key: VHRGXLUIOTZSQL-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzeneacetonitrile is an organic compound with the molecular formula C8H4Cl2N2O2 It is characterized by the presence of two chlorine atoms, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitrobenzeneacetonitrile typically involves the nitration of 2,6-dichlorobenzeneacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzeneacetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2,6-Dichloro-4-aminobenzeneacetonitrile.

    Substitution: Various substituted benzeneacetonitriles depending on the nucleophile used.

    Oxidation: 2,6-Dichloro-4-nitrobenzoic acid.

Scientific Research Applications

2,6-Dichloro-4-nitrobenzeneacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitrobenzeneacetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The nitrile group can be hydrolyzed to form carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-nitrobenzeneacetonitrile
  • 2,6-Dichloro-4-nitrobenzoic acid
  • 2,6-Dichloro-4-aminobenzeneacetonitrile

Uniqueness

2,6-Dichloro-4-nitrobenzeneacetonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing nitro and chlorine groups makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

2-(2,6-dichloro-4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4Cl2N2O2/c9-7-3-5(12(13)14)4-8(10)6(7)1-2-11/h3-4H,1H2

InChI Key

VHRGXLUIOTZSQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)[N+](=O)[O-]

Origin of Product

United States

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